1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester
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Overview
Description
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester is an organic compound with the molecular formula C9H12O5 It is a derivative of cyclopentanone, featuring two methoxycarbonyl groups attached to the 2 and 3 positions of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester typically involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate or cesium carbonate. The reaction is carried out under reflux conditions, often in an autoclave, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions using similar reagents and conditions as those employed in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester involves its interaction with various molecular targets and pathways. The methoxycarbonyl groups can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and chemical reactions, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Cyclopentanone: The parent compound, lacking the methoxycarbonyl groups.
2-Methoxycarbonylcyclopentanone: A related compound with a single methoxycarbonyl group.
Dimethyl carbonate: A reagent used in the synthesis of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester.
Uniqueness: this compound is unique due to the presence of two methoxycarbonyl groups, which enhance its reactivity and potential applications compared to similar compounds. This structural feature allows for a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
33797-40-9 |
---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dimethyl 3-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)5-3-4-6(10)7(5)9(12)14-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
FQVAXSJBWRPYCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)C1C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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